molecular formula C20H26O3 B1673272 Kahweol CAS No. 6894-43-5

Kahweol

Cat. No. B1673272
CAS RN: 6894-43-5
M. Wt: 314.4 g/mol
InChI Key: JEKMKNDURXDJAD-HWUKTEKMSA-N
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Description

Kahweol is a diterpenoid molecule found in the beans of Coffea arabica and is structurally related to cafestol . It is one of the natural diterpenes extracted from coffee beans . It has been associated with various potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities .


Synthesis Analysis

Kahweol is naturally extracted from coffee beans, mainly present as fatty esters in unfiltered coffee like Turkish coffee . A method for the quantification of total kahweol levels in coffee brews by high-performance liquid chromatography with diode array detection has been developed and validated. Esterified diterpenes were hydrolysed and resulting diterpene alcohols extracted with diethyl ether .


Molecular Structure Analysis

Kahweol is a diterpenoid molecule with a molecular formula of C20H26O3 . It is structurally related to cafestol .


Chemical Reactions Analysis

Kahweol has been shown to inhibit adipogenesis and increase glucose uptake by AMP-activated protein kinase (AMPK) activation . It also induces apoptosis .


Physical And Chemical Properties Analysis

Kahweol is a solid substance with a molecular weight of 314.42 . It is soluble in DMSO .

Scientific Research Applications

Anti-Angiogenic and Anti-Inflammatory Properties

Kahweol has been shown to possess anti-angiogenic and anti-inflammatory properties, which could contribute to its potential use in antitumoral therapies. It inhibits angiogenesis in various in vivo and ex vivo models and affects endothelial cell proliferation, migration, invasion, and tube formation. Additionally, it demonstrates an inhibitory effect on COX-2 expression and MCP-1 secretion in endothelial cells, suggesting a mechanism for its anti-inflammatory potential (Cárdenas, Quesada, & Medina, 2011).

Anti-Cancer Effects

Kahweol exhibits anti-proliferative properties and induces apoptosis in oral squamous cell carcinoma lines, possibly through the downregulation of specificity protein 1 (Sp1) and modulation of Sp1 regulatory genes (Chae, Jeon, & Shim, 2014). Furthermore, it sensitizes cancer cells to TRAIL-mediated apoptosis, partly through the downregulation of Bcl-2 and c-FLIP, indicating its potential as a novel strategy for cancer treatment (Um et al., 2010).

Neuroprotective Effects

Kahweol protects neuronal cells from oxidative stress-induced cell death, relevant to Parkinson's disease, by upregulating heme oxygenase-1 (HO-1) via the PI3K and p38/Nrf2 signaling pathways (Hwang & Jeong, 2008).

Other Therapeutic Applications

Kahweol has also been explored for its therapeutic potential in various other conditions:

  • It exhibits anti-diabetic properties by improving pancreatic β-cell function and reducing apoptosis induced by streptozotocin in rat INS-1 cells (El‐Huneidi et al., 2021).
  • Kahweol ameliorates liver inflammation by inhibiting NF-κB and STAT3 activation in primary Kupffer cells and hepatocytes, suggesting a role in the treatment of liver diseases (Seo et al., 2018).
  • It inhibits metastasis by modulating expressions of MMPs and VEGF via STAT3 inactivation, underscoring its potential in cancer treatment (Kim et al., 2012).

Safety And Hazards

Kahweol is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Recent research describes the potential activities of Kahweol, which include anti-inflammatory, anti-diabetic, and anti-cancer properties, among others . The findings demonstrated that kahweol exhibits diverse effects on different cancers in in vitro and in vivo models . This shows the potential of Kahweol as a functional food and multi-target alternative medicine .

properties

IUPAC Name

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKMKNDURXDJAD-HWUKTEKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C=CC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988667
Record name 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kahweol

CAS RN

6894-43-5
Record name Kahweol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6894-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kahweol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAHWEOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX95B6688Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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